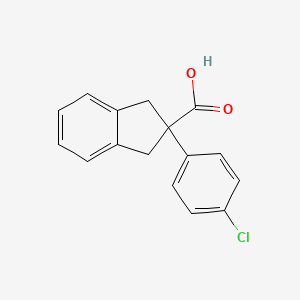

2-(4-chlorophenyl)-2,3-dihydro-1H-indene-2-carboxylic acid

説明

2-(4-Chlorophenyl)-2,3-dihydro-1H-indene-2-carboxylic acid is a bicyclic carboxylic acid derivative featuring a 4-chlorophenyl substituent at the 2-position of the indene scaffold. This compound belongs to a class of indene-carboxylic acids, which are characterized by their fused aromatic and aliphatic rings, offering structural rigidity and diverse chemical reactivity.

特性

IUPAC Name |

2-(4-chlorophenyl)-1,3-dihydroindene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO2/c17-14-7-5-13(6-8-14)16(15(18)19)9-11-3-1-2-4-12(11)10-16/h1-8H,9-10H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACCYRGLHBFMICU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CC1(C3=CC=C(C=C3)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-2,3-dihydro-1H-indene-2-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and indene.

Condensation Reaction: The 4-chlorobenzaldehyde undergoes a condensation reaction with indene in the presence of a suitable catalyst, such as a Lewis acid, to form the intermediate compound.

Cyclization: The intermediate compound undergoes cyclization to form the indene ring structure.

Industrial Production Methods

In industrial settings, the production of 2-(4-chlorophenyl)-2,3-dihydro-1H-indene-2-carboxylic acid may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced catalysts, and efficient purification techniques.

化学反応の分析

Types of Reactions

2-(4-chlorophenyl)-2,3-dihydro-1H-indene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

科学的研究の応用

2-(4-chlorophenyl)-2,3-dihydro-1H-indene-2-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.

作用機序

The mechanism of action of 2-(4-chlorophenyl)-2,3-dihydro-1H-indene-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

2-{4-Methoxy-3-[2-(3-Methylphenyl)Ethoxy]Benzamido}-2,3-Dihydro-1H-Indene-2-Carboxylic Acid

- Molecular Formula: C₂₇H₂₇NO₅

- Molecular Weight : 445.51 g/mol

- Key Features: A benzamido substituent and methoxy-phenoxy side chain at the indene-2 position.

- Comparison : The absence of the 4-chlorophenyl group in this analog reduces halogen-mediated hydrophobic interactions, while the extended side chain enhances receptor binding specificity.

4-Chloro-2,3-Dihydro-1H-Indene-2-Carboxylic Acid

- Molecular Formula : C₁₀H₉ClO₂

- Molecular Weight : 196.63 g/mol

- Key Features : A chlorine atom directly substituted on the indene ring (4-position) rather than a phenyl group.

Fmoc-Protected Indene-Carboxylic Acid Derivatives

- Example: 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-1H-indene-2-carboxylic acid

- Molecular Formula: C₂₅H₂₁NO₄

- Molecular Weight : 399.45 g/mol

- Key Features: An Fmoc-protected amino group at the indene-2 position.

- Application : Used as a building block in solid-phase peptide synthesis, where the protective group facilitates controlled reactivity .

Fenvalerate (Pyrethroid Insecticide)

- Molecular Formula: C₂₅H₂₂ClNO₃

- Molecular Weight : 419.90 g/mol

- Key Features : Contains a 2-(4-chlorophenyl) substituent within a larger ester scaffold.

- Activity : The 4-chlorophenyl group enhances insecticidal activity by improving lipid membrane penetration and target site binding .

Data Tables

Table 1: Structural and Physicochemical Comparison

*Hypothetical data based on structural analysis.

Research Findings and Implications

- Role of Halogen Substituents : The 4-chlorophenyl group in Fenvalerate enhances insecticidal activity by increasing hydrophobicity and target affinity, a property that may extend to the target compound in biological systems .

- Scaffold Rigidity : Indene-carboxylic acids, such as the LPAR1 antagonist, leverage their bicyclic structure for improved metabolic stability compared to linear analogs .

- Synthetic Utility : Fmoc-protected derivatives highlight the indene-carboxylic acid scaffold’s adaptability in drug development, enabling modular synthesis of complex molecules .

生物活性

2-(4-chlorophenyl)-2,3-dihydro-1H-indene-2-carboxylic acid (CAS No. 1266693-59-7) is an organic compound belonging to the indene derivatives class. Its structure features a chlorophenyl group attached to the indene moiety, which significantly influences its biological activity and chemical reactivity. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory and anticancer research.

- Molecular Formula : C15H13ClO2

- Molecular Weight : 272.72 g/mol

- CAS Number : 1266693-59-7

Synthesis Methods

The synthesis of 2-(4-chlorophenyl)-2,3-dihydro-1H-indene-2-carboxylic acid typically involves:

- Starting Materials : 4-chlorobenzaldehyde and indene.

- Condensation Reaction : The condensation of 4-chlorobenzaldehyde with indene in the presence of a Lewis acid catalyst.

- Cyclization : The intermediate compound undergoes cyclization to form the final product.

The biological activity of 2-(4-chlorophenyl)-2,3-dihydro-1H-indene-2-carboxylic acid is primarily attributed to its interaction with various biological targets, including enzymes and receptors. These interactions can modulate their activity, leading to diverse biological effects such as anti-inflammatory and anticancer properties.

Research Findings

Recent studies have highlighted several key areas of biological activity for this compound:

- Anti-inflammatory Activity : Research indicates that derivatives of indene compounds exhibit significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.

- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in various cancer types, including breast and prostate cancers.

- Antibacterial Activity : Some studies suggest that it may possess antibacterial properties against certain strains of bacteria.

Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory effects of indene derivatives, 2-(4-chlorophenyl)-2,3-dihydro-1H-indene-2-carboxylic acid was found to reduce inflammation markers in vitro by modulating NF-kB signaling pathways. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis.

Study 2: Anticancer Activity

Another research article reported that this compound inhibited the growth of MCF-7 breast cancer cells with an IC50 value of approximately 12 µM. The mechanism was linked to the induction of apoptosis through caspase activation.

Study 3: Antibacterial Properties

A recent investigation into the antibacterial activity revealed that the compound exhibited inhibitory effects against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(4-bromophenyl)-2,3-dihydro-1H-indene-2-carboxylic acid | [Structure] | Moderate anti-inflammatory |

| 2-(4-fluorophenyl)-2,3-dihydro-1H-indene-2-carboxylic acid | [Structure] | Strong anticancer |

| 2-(4-methylphenyl)-2,3-dihydro-1H-indene-2-carboxylic acid | [Structure] | Antibacterial |

The presence of different substituents on the phenyl ring significantly alters the biological activity profile of these compounds. For instance, the brominated derivative may have different binding affinities compared to the chlorinated variant.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。